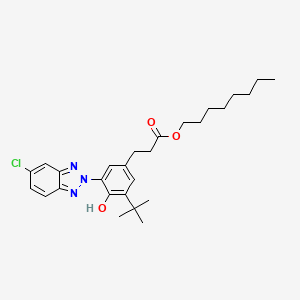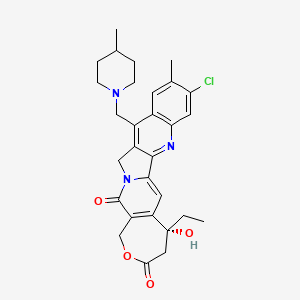![molecular formula C6H4N4O2 B1593579 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 31040-18-3](/img/structure/B1593579.png)
8-Nitro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
8-Nitro-[1,2,4]triazolo[1,5-a]pyridine is a synthetic compound with the CAS Number: 31040-18-3 . It has a molecular weight of 164.12 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4N4O2/c11-10(12)5-2-1-3-9-6(5)7-4-8-9/h1-4H . This code provides a standard way to encode the compound’s molecular structure and formula. The InChI key is HSZMJKACFDCOHQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a synthetic compound with a molecular weight of 164.12 . It is stored at a temperature between 28 C .Scientific Research Applications
Synthesis and Physicochemical Studies
The research conducted by Bouteau, Lancelot, and Robba (1990) focuses on the synthesis and physicochemical analysis of 8-nitro-1,2,4-triazolo[4,3-a] and [2,3-a]pyridines. They explored the cyclization of 2-hydrazino-8-nitropyridine with formic acid and the catalytic hydrogenation of these compounds, providing valuable insights into their structural properties and chemical behaviors (Bouteau, Lancelot, & Robba, 1990).
Structural Chemistry and Supramolecular Synthons
Chai et al. (2019) synthesized new derivatives of 1,2,4-triazolo[1,5-a]pyridine, demonstrating how different 2-substituents, combined with a morpholinomethylphenyl group, influence the crystal structures of these compounds. Their work contributes to the understanding of structural chemistry and the formation of diverse supramolecular synthons, crucial for pharmaceutical development and crystal engineering applications (Chai et al., 2019).
Antioxidant Activity Study
Smolsky et al. (2022) researched the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives. Their study included the synthesis of these compounds and preclinical diagnostic methods to assess their antioxidant activity and toxicity, highlighting the potential of these derivatives in the development of antioxidant agents (Smolsky et al., 2022).
Novel Synthetic Approaches
A study by Zheng et al. (2014) presents a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This novel strategy is significant for the efficient and convenient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton, highlighting a short reaction time and high yields (Zheng et al., 2014).
Antibacterial and Antifungal Properties
Sadana et al. (2003) explored the antibacterial activity of 1,2,4-triazolo[4,3-a] pyridines, identifying compounds with higher antibacterial activity than some commercial antibiotics. This research is crucial in the development of new antibacterial agents (Sadana et al., 2003).
Anticancer Activity
Aksenov et al. (2020) investigated the anticancer properties of triazole-fused heterocycles derived from 1,2,4-triazolo[4,3-a]pyridines. Their research is particularly noteworthy for its implications in cancer therapy, as some synthesized triazoles showed potential in inducing differentiation in neuroblastoma cancer cells (Aksenov et al., 2020).
Future Directions
While specific future directions for 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine are not mentioned in the search results, there is ongoing research into the synthesis and applications of related [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazolo[1,5-a]pyridine derivatives exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Biochemical Pathways
Given its potential role as a jak1 and jak2 inhibitor , it might affect the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth.
Pharmacokinetics
Its molecular weight of 16412 suggests that it might have good oral bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Given its potential role as a jak1 and jak2 inhibitor , it might inhibit the JAK-STAT signaling pathway, leading to modulation of immune response and cell growth.
Action Environment
For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been shown to be influenced by reaction temperature .
properties
IUPAC Name |
8-nitro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-2-1-3-9-6(5)7-4-8-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZMJKACFDCOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297515 | |
| Record name | 8-Nitro[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31040-18-3 | |
| Record name | s-Triazolo[1, 8-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Nitro[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















